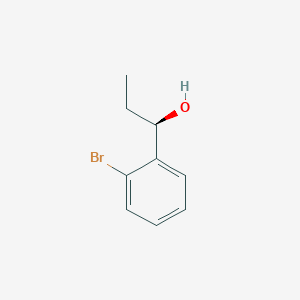

(R)-1-(2-broMophenyl)propan-1-ol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(R)-1-(2-Bromphenyl)propan-1-ol ist eine organische Verbindung, die zur Klasse der sekundären Alkohole gehört. Sie zeichnet sich durch das Vorhandensein eines Bromatoms am Phenylring und einer Hydroxylgruppe am ersten Kohlenstoffatom der Propyl-Kette aus.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von (R)-1-(2-Bromphenyl)propan-1-ol kann auf verschiedene Weise erfolgen. Ein gängiger Ansatz beinhaltet die Reduktion des entsprechenden Ketons, (R)-1-(2-Bromphenyl)propan-1-on, mit einem Reduktionsmittel wie Natriumborhydrid (NaBH4) oder Lithiumaluminiumhydrid (LiAlH4). Die Reaktion wird typischerweise in einem inerten Lösungsmittel wie Tetrahydrofuran (THF) oder Diethylether bei niedrigen Temperaturen durchgeführt, um eine hohe Selektivität und Ausbeute zu gewährleisten.

Industrielle Produktionsverfahren

Im industriellen Maßstab kann die Produktion von (R)-1-(2-Bromphenyl)propan-1-ol die katalytische Hydrierung des entsprechenden Ketons mit einem chiralen Katalysator umfassen. Dieses Verfahren ermöglicht die effiziente und enantioselektive Synthese des gewünschten Produkts. Die Reaktionsbedingungen wie Temperatur, Druck und Katalysatorbeladung werden optimiert, um maximale Ausbeute und Reinheit zu erzielen.

Chemische Reaktionsanalyse

Reaktionstypen

(R)-1-(2-Bromphenyl)propan-1-ol unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Hydroxylgruppe kann mit Oxidationsmitteln wie Chromtrioxid (CrO3) oder Kaliumpermanganat (KMnO4) zu dem entsprechenden Keton oder der Carbonsäure oxidiert werden.

Reduktion: Die Verbindung kann mit starken Reduktionsmitteln wie LiAlH4 zum entsprechenden Alkan reduziert werden.

Substitution: Das Bromatom kann durch nukleophile Substitutionsreaktionen mit Reagenzien wie Natriumazid (NaN3) oder Kaliumcyanid (KCN) durch andere funktionelle Gruppen ersetzt werden.

Häufige Reagenzien und Bedingungen

Oxidation: Chromtrioxid (CrO3) in Essigsäure oder Kaliumpermanganat (KMnO4) in Wasser.

Reduktion: Lithiumaluminiumhydrid (LiAlH4) in trockenem Ether.

Substitution: Natriumazid (NaN3) in Dimethylformamid (DMF) oder Kaliumcyanid (KCN) in Ethanol.

Hauptprodukte, die gebildet werden

Oxidation: (R)-1-(2-Bromphenyl)propan-1-on oder (R)-1-(2-Bromphenyl)propansäure.

Reduktion: (R)-1-(2-Bromphenyl)propan.

Substitution: (R)-1-(2-Azidophenyl)propan-1-ol oder (R)-1-(2-Cyanophenyl)propan-1-ol.

Analyse Chemischer Reaktionen

Types of Reactions

®-1-(2-broMophenyl)propan-1-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or carboxylic acid using oxidizing agents like chromium trioxide (CrO3) or potassium permanganate (KMnO4).

Reduction: The compound can be reduced to form the corresponding alkane using strong reducing agents like LiAlH4.

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium azide (NaN3) or potassium cyanide (KCN).

Common Reagents and Conditions

Oxidation: Chromium trioxide (CrO3) in acetic acid or potassium permanganate (KMnO4) in water.

Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.

Substitution: Sodium azide (NaN3) in dimethylformamide (DMF) or potassium cyanide (KCN) in ethanol.

Major Products Formed

Oxidation: ®-1-(2-broMophenyl)propan-1-one or ®-1-(2-broMophenyl)propanoic acid.

Reduction: ®-1-(2-broMophenyl)propane.

Substitution: ®-1-(2-azidophenyl)propan-1-ol or ®-1-(2-cyanophenyl)propan-1-ol.

Wissenschaftliche Forschungsanwendungen

(R)-1-(2-Bromphenyl)propan-1-ol hat mehrere Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Zwischenprodukt bei der Synthese verschiedener organischer Verbindungen verwendet, darunter Pharmazeutika und Agrochemikalien.

Biologie: Die Verbindung wird auf ihre potenzielle biologische Aktivität untersucht, einschließlich antimikrobieller und krebshemmender Eigenschaften.

Medizin: Es dient als Baustein für die Entwicklung neuer Medikamente und Therapeutika.

Industrie: Die Verbindung wird bei der Produktion von Feinchemikalien und als chirales Hilfsmittel in der asymmetrischen Synthese verwendet.

Wirkmechanismus

Der Wirkmechanismus von (R)-1-(2-Bromphenyl)propan-1-ol beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und Signalwegen. Die Hydroxylgruppe kann Wasserstoffbrückenbindungen mit biologischen Molekülen bilden und so ihre Struktur und Funktion beeinflussen. Das Bromatom kann an Halogenbindungen teilnehmen und die Aktivität der Verbindung weiter modulieren. Diese Wechselwirkungen können verschiedene zelluläre Prozesse beeinflussen, darunter Enzymaktivität, Signaltransduktion und Genexpression.

Wirkmechanismus

The mechanism of action of ®-1-(2-broMophenyl)propan-1-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The bromine atom can participate in halogen bonding, further modulating the compound’s activity. These interactions can affect various cellular processes, including enzyme activity, signal transduction, and gene expression.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

- (R)-1-(2-Chlorphenyl)propan-1-ol

- (R)-1-(2-Fluorphenyl)propan-1-ol

- (R)-1-(2-Iodphenyl)propan-1-ol

Einzigartigkeit

(R)-1-(2-Bromphenyl)propan-1-ol ist aufgrund des Vorhandenseins des Bromatoms einzigartig, das der Verbindung besondere chemische und physikalische Eigenschaften verleiht. Die Größe und Elektronegativität des Bromatoms beeinflussen die Reaktivität der Verbindung und ihre Wechselwirkungen mit anderen Molekülen. Dies macht (R)-1-(2-Bromphenyl)propan-1-ol zu einer wertvollen Verbindung für verschiedene Anwendungen, insbesondere in der Entwicklung neuer Materialien und Pharmazeutika.

Eigenschaften

Molekularformel |

C9H11BrO |

|---|---|

Molekulargewicht |

215.09 g/mol |

IUPAC-Name |

(1R)-1-(2-bromophenyl)propan-1-ol |

InChI |

InChI=1S/C9H11BrO/c1-2-9(11)7-5-3-4-6-8(7)10/h3-6,9,11H,2H2,1H3/t9-/m1/s1 |

InChI-Schlüssel |

SMYHFDLFOKKDOO-SECBINFHSA-N |

Isomerische SMILES |

CC[C@H](C1=CC=CC=C1Br)O |

Kanonische SMILES |

CCC(C1=CC=CC=C1Br)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-bromo-2-[2-(4-ethylphenyl)ethenyl]quinoline-4-carboxylic acid](/img/structure/B11822972.png)

![3-[4-(1,1,2,3,3,3-Hexafluoro-propoxy)-phenyl]-acrylic acid](/img/structure/B11823031.png)

![[(2R,3S,4R,5R,6S)-3,4,6-triacetyloxy-5-[(2-azidoacetyl)amino]oxan-2-yl]methyl acetate](/img/structure/B11823033.png)